molecular formula C10H11NO4 B1331714 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol CAS No. 90922-85-3

2-Ethoxy-4-[(e)-2-nitroethenyl]phenol

Cat. No. B1331714
CAS RN: 90922-85-3
M. Wt: 209.2 g/mol
InChI Key: GAJIQLKTZKVZAJ-AATRIKPKSA-N
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Description

2-Ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol is a chemical compound with the linear formula C15H15NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of phenols like 2-Ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .


Chemical Reactions Analysis

Ethers, such as 2-Ethoxy-4-[(E)-[(4-hydroxyphenyl)imino]methyl]phenol, are known to be unreactive towards most reagents, which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids. During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Scientific Research Applications

Environmental Contaminant Degradation

2-Ethoxy-4-[(e)-2-nitroethenyl]phenol, due to its structural resemblance to p-nitrophenol (4-NP), may have relevance in environmental science, particularly in the degradation of environmental contaminants. Studies on 4-NP, a recognized environmental pollutant, have led to the discovery of microbial pathways capable of degrading such compounds. For instance, Rhodococcus opacus SAO101 has been identified to degrade 4-NP via a novel degradation gene cluster, suggesting potential microbial applications in bioremediation efforts to address pollutants structurally related to 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol (Kitagawa, Kimura, & Kamagata, 2004).

Antioxidant Activity Analysis

The compound's structure, featuring a phenolic hydroxyl group, suggests potential antioxidant properties. Research on phenolic acids, including those with methoxy and carboxylic acid groups, indicates that these structures can significantly enhance antioxidant activities. This suggests that 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol might also possess antioxidant capabilities, contributing to its scientific research applications in studying oxidative stress and potential protective effects against cellular damage (Chen et al., 2020).

Synthetic and Catalytic Applications

The synthetic pathways leading to compounds like 2-Ethoxy-4-[(e)-2-nitroethenyl]phenol, and their derivatives, have significant implications in synthetic chemistry. For example, the synthesis of 2-ethoxy-4-amino-phenol from o-dihydroxybenzene and ethanol, involving substitution and nitration reactions, highlights the compound's role in the development of new synthetic methods and potential applications in catalysis and material science (Wang Yu, 2005).

properties

IUPAC Name

2-ethoxy-4-[(E)-2-nitroethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-15-10-7-8(3-4-9(10)12)5-6-11(13)14/h3-7,12H,2H2,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJIQLKTZKVZAJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-[(e)-2-nitroethenyl]phenol

CAS RN

90922-85-3
Record name NSC122821
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122821
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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